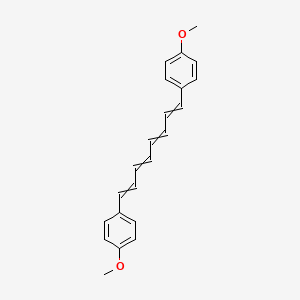
1,1'-(Octa-1,3,5,7-tetraene-1,8-diyl)bis(4-methoxybenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Octa-1,3,5,7-tetraene-1,8-diyl)bis(4-methoxybenzene) is a complex organic compound characterized by its unique structure, which includes a conjugated tetraene backbone and two methoxybenzene groups
Métodos De Preparación
The synthesis of 1,1’-(Octa-1,3,5,7-tetraene-1,8-diyl)bis(4-methoxybenzene) can be achieved through several methods:
Wittig Condensation: This method involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. For this compound, the appropriate phosphonium ylide and aldehyde precursors are used under controlled conditions to yield the desired tetraene structure.
Dehydrobromination: Using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base, dehydrobromination of suitable dibromo precursors can lead to the formation of the conjugated tetraene system.
Hofmann Elimination: This method involves the elimination of a quaternary ammonium salt to form an alkene.
Análisis De Reacciones Químicas
1,1’-(Octa-1,3,5,7-tetraene-1,8-diyl)bis(4-methoxybenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of diketone or carboxylic acid derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the tetraene system into a more saturated hydrocarbon.
Aplicaciones Científicas De Investigación
1,1’-(Octa-1,3,5,7-tetraene-1,8-diyl)bis(4-methoxybenzene) has several scientific research applications:
Materials Science: The compound’s conjugated system makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Organic Electronics: Its unique electronic properties are being explored for use in organic photovoltaic cells and field-effect transistors.
Biological Studies: The compound’s structure allows it to interact with biological molecules, making it a potential probe for studying biochemical pathways.
Mecanismo De Acción
The mechanism by which 1,1’-(Octa-1,3,5,7-tetraene-1,8-diyl)bis(4-methoxybenzene) exerts its effects involves its interaction with molecular targets through its conjugated tetraene system. This interaction can lead to changes in electronic properties and reactivity, influencing various biochemical and chemical pathways .
Comparación Con Compuestos Similares
1,1’-(Octa-1,3,5,7-tetraene-1,8-diyl)bis(4-methoxybenzene) can be compared with other similar compounds such as:
1,8-Diphenyl-1,3,5,7-octatetraene: This compound has a similar tetraene backbone but lacks the methoxy groups, resulting in different electronic properties and reactivity.
1,1’-(Hexa-1,3,5-triene-1,6-diyl)bis(4-methoxybenzene): This compound has a shorter conjugated system, leading to different applications and reactivity profiles.
Propiedades
Número CAS |
82720-18-1 |
|---|---|
Fórmula molecular |
C22H22O2 |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
1-methoxy-4-[8-(4-methoxyphenyl)octa-1,3,5,7-tetraenyl]benzene |
InChI |
InChI=1S/C22H22O2/c1-23-21-15-11-19(12-16-21)9-7-5-3-4-6-8-10-20-13-17-22(24-2)18-14-20/h3-18H,1-2H3 |
Clave InChI |
WNERHCVLIXRODD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C=CC=CC=CC=CC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


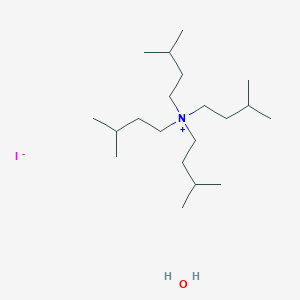
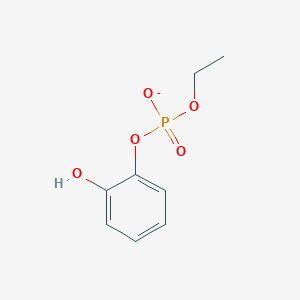
![1-(Prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14424570.png)
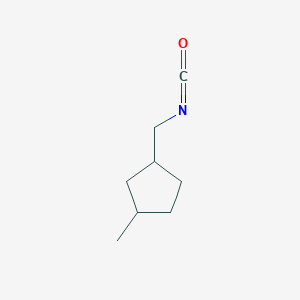
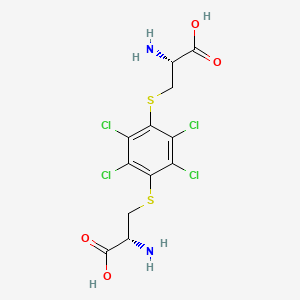
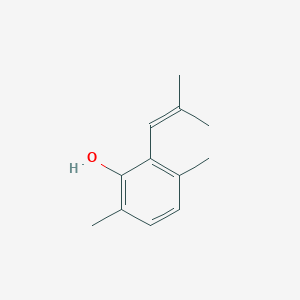
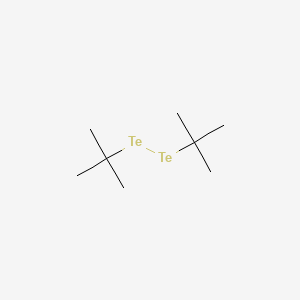
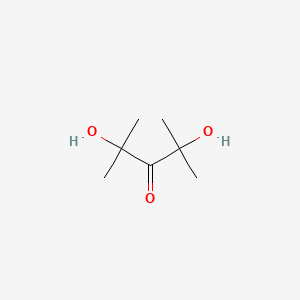
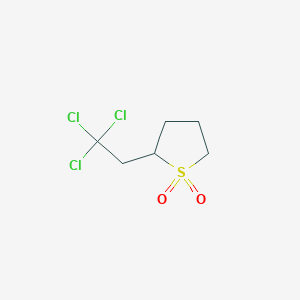
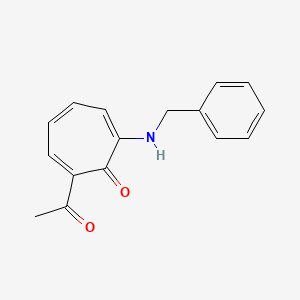
![3,4,5-Triethoxy-N-[(2-ethoxyphenyl)carbamothioyl]benzamide](/img/structure/B14424620.png)
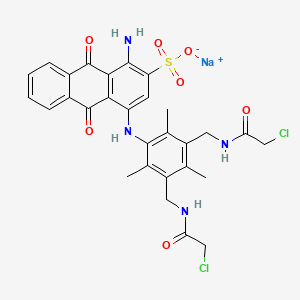
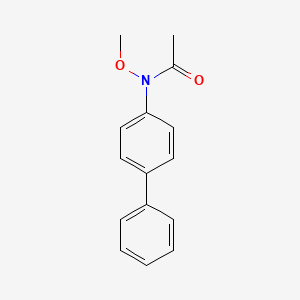
![N-[(4-Acetamidophenoxy)methyl]benzamide](/img/structure/B14424629.png)
